Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate
Overview
Description
Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate is a chemical compound with the molecular formula C15H20FNO2 . It has an average mass of 265.323 Da and a monoisotopic mass of 265.147797 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 20 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications
Inhibition of Skin Inflammation
Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate, through its action as a cannabinoid type 2 receptor agonist, has been shown to significantly suppress skin inflammation in mice. This includes the reduction of DNFB-induced ear swelling and the alleviation of mite antigen-induced atopic dermatitis-like skin lesions. The compound achieves this by inhibiting mite antigen-induced eosinophil accumulation in skin lesions, suggesting its potential as a therapeutic agent for inflammatory skin conditions T. Haruna et al., 2017.
Anticonvulsant Activity
Another application of this compound is in the field of epilepsy, where it has demonstrated potent anticonvulsant activity in the amygdala kindling model of complex partial seizures in rats. The compound increases the threshold for the induction of afterdischarges and reduces seizure severity, duration, and the total duration of behavioral changes without showing neurotoxic effects at anticonvulsant doses. This suggests its potential as a novel treatment for epilepsy C. Tober et al., 1996.
Analgesic Effects
The compound has also been evaluated for its analgesic activities, showing significant antinociceptive effects in rat models of persistent and neuropathic pain. In these studies, it attenuated mechanical hypersensitivity and cold sensitivity, indicating its potential use in pain management W. Masocha et al., 2016.
Antibacterial Imaging
Additionally, this compound analogs have been explored for their potential in positron emission tomography (PET) imaging of bacterial infections such as Staphylococcus aureus. This application takes advantage of the compound's ability to be metabolized by bacteria-specific enzymes, offering a novel method for the non-invasive diagnosis and localization of bacterial infections Yong Li et al., 2020.
Properties
IUPAC Name |
ethyl 2-[(4-fluorophenyl)methylamino]cyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-2-19-15(18)13-4-3-5-14(13)17-10-11-6-8-12(16)9-7-11/h6-9,13-14,17H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZRERDJXSZNIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NCC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001141041 | |
Record name | Cyclopentanecarboxylic acid, 2-[[(4-fluorophenyl)methyl]amino]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001141041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355334-68-7 | |
Record name | Cyclopentanecarboxylic acid, 2-[[(4-fluorophenyl)methyl]amino]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355334-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanecarboxylic acid, 2-[[(4-fluorophenyl)methyl]amino]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001141041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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